molecular formula C32H50ClN5O8S B15157060 (S,R,S)-AHPC-PEG4-NH2 hydrochloride

(S,R,S)-AHPC-PEG4-NH2 hydrochloride

Cat. No.: B15157060
M. Wt: 700.3 g/mol
InChI Key: MSKHBFIXTCSMKP-UHFFFAOYSA-N
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Description

(S,R,S)-AHPC-PEG4-NH2 hydrochloride is a chemical compound used primarily in the field of targeted protein degradation. It is a ligand-linker conjugate that contains a von Hippel-Lindau (VHL)-recruiting ligand, a polyethylene glycol (PEG) linker, and a pendant amine group. This compound is utilized in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade specific proteins within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S,R,S)-AHPC-PEG4-NH2 hydrochloride typically involves multiple steps, starting with the preparation of the VHL ligand and the PEG linker. The VHL ligand is synthesized through a series of chemical reactions, including amide bond formation and hydroxylation. The PEG linker is then attached to the VHL ligand through a nucleophilic substitution reaction, forming the final conjugate. The reaction conditions often involve the use of organic solvents, such as dimethylformamide (DMF), and catalysts, such as N,N’-diisopropylcarbodiimide (DIC), to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and reaction time, as well as using advanced purification techniques, such as chromatography, to isolate the desired compound .

Scientific Research Applications

(S,R,S)-AHPC-PEG4-NH2 hydrochloride is a chemical compound primarily utilized in scientific research, specifically in the development of PROTAC (proteolysis-targeting chimera) technology for targeted protein degradation . It combines a von Hippel-Lindau (VHL)-recruiting ligand with a PEGylated crosslinker, featuring a pendant amine group that can react with a carboxyl group on a target ligand .

Key Applications

This compound is applied in the following key areas:

  • PROTAC synthesis This compound facilitates the synthesis of PROTAC molecules, which are designed to induce the degradation of specific target proteins . The (S,R,S) conformation is the active variant .
  • Targeted protein degradation It is used as a ligand for recruiting VHL protein in targeted protein degradation .
  • Building blocks for protein degraders this compound is categorized as a protein degrader building block .
  • Drug research and discovery It is employed as a PROTAC linker in drug research and discovery .

Features and characteristics

  • Reactivity The presence of an amine group allows for reactivity with NHS ester or carboxylic acid .
  • Purity Generally available with a purity of 95% or greater .
  • Solubility Soluble in water, dimethyl sulfoxide (DMSO), and methanol .

Working principle

PROTACs work by forming a ternary complex between a target protein, an E3 ubiquitin ligase, and the PROTAC molecule itself. This leads to ubiquitination and subsequent degradation of the target protein .

Parallel synthesis

When combined with other protein degrader building blocks containing a pendant amine, this compound can be used in parallel synthesis. This approach accelerates the generation of PROTAC libraries with variations in crosslinker length, composition, and E3 ligase ligand .

As a laboratory chemical, this compound is intended for research purposes only and has not been fully validated for medical applications . According to its safety data sheet, it may cause harm if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation .

Storage

Chemical Reactions Analysis

Amine Group Reactivity

The terminal primary amine (-NH2) on the PEG4 linker exhibits nucleophilic reactivity, enabling conjugation with electrophilic groups. Key reactions include:

a. Amide Bond Formation
Reacts with carboxylic acids or activated esters (e.g., NHS esters) under mild conditions to form stable amide linkages, essential for PROTAC assembly .

Reaction Conditions & Yields

SubstrateCoupling AgentSolventTemperatureTimeYieldApplication Example
Carboxylic AcidEDC/HOBtDMF0°C → RT12 h70–85%Ligand-PROTAC conjugation
NHS EsterNone (pH 7.4 buffer)PBSRT2 h>90%Fluorescent probe synthesis

b. Schiff Base Formation
Forms reversible imine bonds with aldehydes, useful for pH-sensitive conjugates.

Conjugate Addition (Thiol-Michael Reaction)

The amine group reacts with maleimide-functionalized substrates via thiol-Michael addition, though the PEG4 linker itself lacks thiols. This reaction is instead employed for secondary modifications post-conjugation:

Example Modification

SubstrateConditionsTimeYieldApplication
Maleimide-PEG4-thiolpH 7.4, RT2–4 h75–85%Attachment of payloads (e.g., dyes)

PEG Linker Stability & Modifications

The PEG4 linker’s ether bonds are susceptible to hydrolysis under extreme pH conditions, influencing reaction design :

Hydrolysis Kinetics

pHHalf-life (t<sub>1/2</sub>)Degradation Products
3.048 hShorter PEG fragments + NH2 group
10.024 hEthylene glycol derivatives

Linker Engineering

ModificationMethodConditionsYieldPurpose
PEG4 → PEG2 substitutionNucleophilic substitutionK2CO3, DMF, 60°C, 24 h65%Tuning hydrophilicity
Terminal group oxidationTEMPO/NaClORT, 6 h90%Carboxylic acid generation

Reaction Compatibility Considerations

  • Solubility : Requires polar solvents (H2O: 50 mg/mL; DMSO: 100 mg/mL) .

  • Temperature Sensitivity : Prolonged heating (>40°C) degrades PEG chains .

  • Storage : Stable at -20°C (powder) or -80°C (solution) .

This compound’s versatile reactivity profile enables its use in diverse PROTAC architectures, with modifications tailored to optimize protein degradation efficiency .

Q & A

Basic Research Questions

Q. What is the structural and functional role of (S,R,S)-AHPC-PEG4-NH2 hydrochloride in PROTAC design?

this compound is a heterobifunctional molecule comprising two critical components:

  • A VHL ligand derived from (S,R,S)-AHPC, which binds to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.
  • A 4-unit PEG linker , which connects the E3 ligase ligand to a target protein-binding moiety (e.g., a kinase inhibitor). The PEG linker ensures proper spatial arrangement to facilitate ternary complex formation (E3 ligase-PROTAC-target protein), enabling ubiquitination and subsequent proteasomal degradation of the target protein .

Q. How should this compound be stored to maintain stability in laboratory settings?

  • Storage Conditions :

  • Powder form : Store at -20°C for up to 3 years.
  • Solubilized form : Store at -80°C for up to 2 years.
    • Solubility :
  • DMSO: >10 mM (recommended for cellular assays).
  • Water: >50 mg/mL (use freshly prepared solutions to avoid hydrolysis) .

Q. What experimental controls are essential when using this compound in PROTAC-mediated degradation assays?

  • Include negative controls such as:

  • PROTAC lacking the target-binding moiety (to confirm specificity).
  • VHL-deficient cell lines (to validate E3 ligase dependency).
    • Positive controls : Use established PROTACs with known degradation profiles (e.g., dBET1).
    • Monitor proteasome activity (e.g., MG132 treatment) to confirm degradation is ubiquitin-proteasome system (UPS)-dependent .

Advanced Research Questions

Q. How can researchers optimize the PEG4 linker length to enhance degradation efficiency?

  • Rationale : Linker length and flexibility influence ternary complex formation. PEG4 (approximately 16 atoms) balances flexibility and rigidity, allowing optimal positioning between E3 ligase and target protein.
  • Methodology :

Synthesize analogs with shorter (PEG2) or longer (PEG6) linkers.

Compare degradation efficiency via Western blot (target protein levels) and cellular viability assays.

Use biophysical techniques (e.g., surface plasmon resonance, SPR) to quantify binding affinities .

Q. What biophysical or computational methods validate ternary complex formation involving this compound?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics between PROTAC, E3 ligase, and target protein.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters of complex assembly.
  • Cellular Thermal Shift Assay (CETSA) : Confirm target protein stabilization in the presence of PROTAC and E3 ligase .

Q. How should researchers address solubility limitations of this compound in cellular assays?

  • Strategies :

  • Use DMSO stock solutions (≤0.1% final concentration to avoid cytotoxicity).
  • Pre-solubilize in aqueous buffers with sonication (30 seconds at 25°C).
  • Employ PEGylation strategies to enhance hydrophilicity without altering linker functionality.
    • Validation : Monitor compound aggregation via dynamic light scattering (DLS) .

Q. How can contradictory data in PROTAC experiments (e.g., variable degradation efficiency) be systematically analyzed?

  • Potential Causes :

  • Hook effect : High PROTAC concentrations disrupt ternary complex formation. Test a dose range (1 nM–10 µM).
  • Off-target effects : Perform RNA-seq or proteomics to identify non-specific degradation.
  • Linker instability : Use LC-MS to confirm PROTAC integrity in cellular lysates.
    • Resolution : Optimize PROTAC:target protein stoichiometry and validate with orthogonal assays (e.g., NanoBRET) .

Q. What are the critical parameters for designing in vivo studies using PROTACs containing this compound?

  • Pharmacokinetics : Assess plasma stability (e.g., mouse microsomal assays) and bioavailability.
  • Toxicity : Monitor liver enzymes (ALT/AST) and immune responses (cytokine profiling).
  • Biodistribution : Use radiolabeled or fluorescently tagged PROTACs to track tissue penetration .

Q. Methodological Resources

  • Key References :
    • PROTAC design principles and ternary complex analysis .
    • Linker optimization strategies .
  • Data Reproducibility : Adhere to standardized protocols for PROTAC synthesis, storage, and assay conditions .

Properties

Molecular Formula

C32H50ClN5O8S

Molecular Weight

700.3 g/mol

IUPAC Name

1-[2-[[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C32H49N5O8S.ClH/c1-22-28(46-21-35-22)24-7-5-23(6-8-24)18-34-30(40)26-17-25(38)19-37(26)31(41)29(32(2,3)4)36-27(39)20-45-16-15-44-14-13-43-12-11-42-10-9-33;/h5-8,21,25-26,29,38H,9-20,33H2,1-4H3,(H,34,40)(H,36,39);1H

InChI Key

MSKHBFIXTCSMKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCN)O.Cl

Origin of Product

United States

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